molecular formula C10H22ClNO B6213626 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride CAS No. 2727074-23-7

1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride

Cat. No.: B6213626
CAS No.: 2727074-23-7
M. Wt: 207.74 g/mol
InChI Key: ZBULUUOLQHIDCS-UHFFFAOYSA-N
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Description

1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride is a cyclohexane-derived primary amine hydrochloride salt. Its structure features a methoxy group at the 1-position and two methyl groups at the 3- and 3′-positions of the cyclohexane ring, with a methanamine group attached to the 1-carbon. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

CAS No.

2727074-23-7

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

(1-methoxy-3,3-dimethylcyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)5-4-6-10(7-9,8-11)12-3;/h4-8,11H2,1-3H3;1H

InChI Key

ZBULUUOLQHIDCS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(CN)OC)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The starting material, 3,3-dimethylcyclohexanone, undergoes a nucleophilic addition reaction with methanol in the presence of an acid catalyst to form 1-methoxy-3,3-dimethylcyclohexanol.

    Amination: The hydroxyl group of 1-methoxy-3,3-dimethylcyclohexanol is converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with ammonia or an amine to form 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine.

    Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 1-(1-methoxy-3,3-dimethylcyclohexyl)aldehyde.

    Reduction: Formation of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine.

    Substitution: Formation of N-substituted derivatives of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine.

Scientific Research Applications

1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: Used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Chemistry: Acts as a precursor for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The methoxy and amine groups play crucial roles in binding to molecular targets, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Structural Features Physicochemical Properties
1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride Likely C₁₁H₂₂ClNO Cyclohexane ring with 1-methoxy, 3,3-dimethyl substituents; primary amine High polarity (HCl salt), moderate lipophilicity due to methyl groups
1-(1-Methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride C₁₂H₂₅ClNO Additional 5,5-dimethyl groups on cyclohexane Increased lipophilicity and steric hindrance
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride C₁₀H₁₅Cl₂NO₂ Aromatic ring with Cl, ethoxy, and methoxy groups Higher polarity and reactivity (Cl substituent)
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride C₁₃H₁₉Cl₂N Cyclohexane linked to 3-chlorophenyl group Enhanced lipophilicity and potential CNS activity
1-[2-(3-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethylmethanamine hydrochloride C₁₇H₂₄ClNO Cyclohexene ring with methoxyphenyl and tertiary amine Reduced basicity (tertiary amine), increased stability (conjugated double bond)
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride C₅H₉ClF₃N Cyclopropane ring with trifluoromethyl group High electronegativity, metabolic stability

Biological Activity

1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride is a novel chemical compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including a methoxy group and a cyclohexyl moiety, suggest various biological activities that merit exploration.

Structural Characteristics

  • Molecular Formula : C10_{10}H21_{21}NO
  • SMILES : CC1(CCCC(C1)(CN)OC)C
  • InChI : InChI=1S/C10H21NO/c1-9(2)5-4-6-10(7-9,8-11)12-3/h4-8,11H2,1-3H3

The presence of the methoxy group enhances the compound's solubility and reactivity, making it suitable for various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine functional group allows it to act as a ligand, potentially modulating neurotransmitter systems and metabolic pathways .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Enzyme Interaction : It may influence enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : The compound has potential effects on receptors related to neurological functions.
  • Therapeutic Potential : Investigated for its role as a precursor in drug development targeting specific diseases.

Data Table: Summary of Biological Activities

Activity Type Description
Enzyme InteractionModulates activity of neurotransmitter-related enzymes
Receptor BindingPotential binding to receptors influencing neurological pathways
Therapeutic ApplicationsExplored as a lead compound in drug development for specific diseases

Case Studies and Research Findings

  • Enzymatic Studies : Computational docking studies have shown that the compound interacts favorably with certain enzyme active sites, suggesting potential therapeutic roles.
  • Neurotransmitter Systems : Preliminary studies indicate that this compound may enhance or inhibit neurotransmitter release, impacting mood and cognition.
  • Pharmacological Research : Ongoing investigations are assessing its efficacy in animal models for conditions such as anxiety and depression, where modulation of neurotransmitter systems is crucial .

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